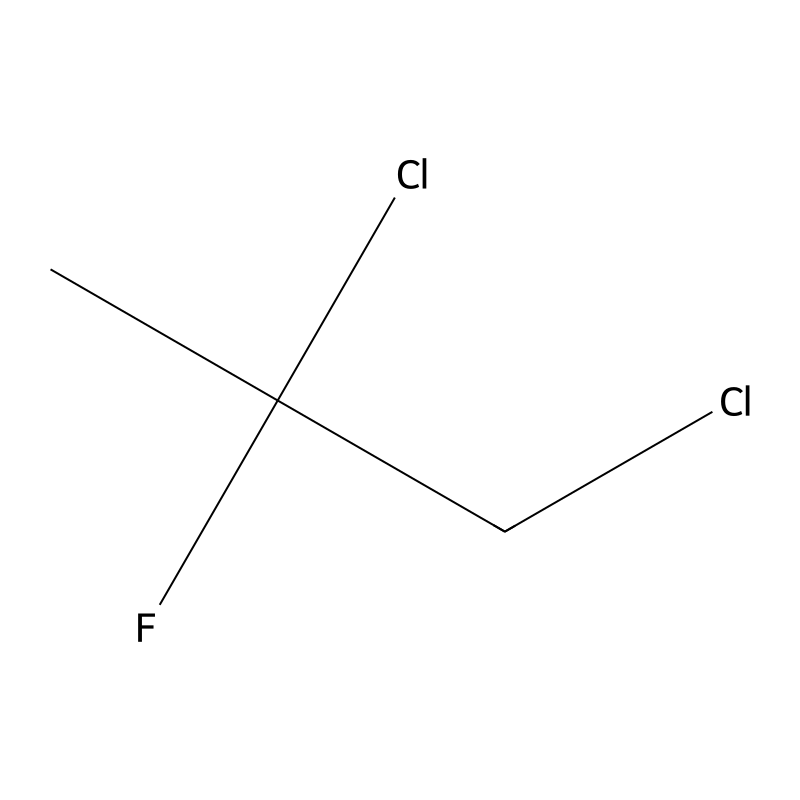

1,2-Dichloro-2-fluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2-Dichloro-2-fluoropropane is a chemical compound with the molecular formula C₃H₅Cl₂F and a molecular weight of approximately 130.976 g/mol. It is classified as a colorless liquid that exhibits volatility and has a characteristic odor. This compound is notable for its structure, which includes two chlorine atoms and one fluorine atom attached to a propane backbone, specifically at the second carbon position. The compound's unique arrangement contributes to its chemical properties and applications in various fields, particularly in the production of pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic attack, where nucleophiles can replace the chlorine or fluorine atoms.

- Elimination Reactions: Under certain conditions, this compound can participate in elimination reactions to form alkenes, particularly when treated with strong bases.

- Hydrolysis: In the presence of water, it can undergo hydrolysis to yield alcohols and hydrochloric acid.

These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .

1,2-Dichloro-2-fluoropropane can be synthesized through several methods:

- Halogenation of Propane: This method involves the direct halogenation of propane using chlorine and fluorine gases under controlled conditions. The reaction typically requires UV light or heat to initiate.

- Rearrangement Reactions: Certain precursors can be rearranged in the presence of halogenating agents to yield 1,2-dichloro-2-fluoropropane.

- Multi-step Synthesis: More complex synthesis may involve multiple steps where intermediates are formed before yielding the final product.

Each method has its advantages and drawbacks in terms of yield, purity, and environmental impact .

1,2-Dichloro-2-fluoropropane is utilized in various applications:

- Solvent: It serves as a volatile solvent in organic synthesis and extraction processes.

- Pharmaceuticals: The compound is an intermediate in the synthesis of various pharmaceutical agents.

- Agrochemicals: It is used in the formulation of certain agrochemicals due to its effectiveness as a pesticide or herbicide .

Interaction studies involving 1,2-dichloro-2-fluoropropane focus on its reactivity with other chemicals. These studies help elucidate its behavior in mixtures and its potential hazards when combined with different solvents or reactants. Understanding these interactions is crucial for safe handling and application in industrial settings .

Several compounds share structural similarities with 1,2-dichloro-2-fluoropropane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Dichloropropane | C₃H₆Cl₂ | Contains two chlorine atoms on the first carbon |

| 1,3-Dichloropropane | C₃H₆Cl₂ | Chlorine atoms located on different carbons |

| 1-Fluoropropane | C₃H₇F | Contains only one fluorine atom |

| 1,2-Difluoropropane | C₃H₄F₂ | Contains two fluorine atoms |

The uniqueness of 1,2-dichloro-2-fluoropropane lies in its specific combination of halogens at designated positions on the propane backbone. This distinct arrangement affects its reactivity profiles and applications compared to other similar compounds .

Chlorofluorination Reaction Mechanisms

The synthesis of 1,2-dichloro-2-fluoropropane involves complex chlorofluorination reaction mechanisms that have evolved significantly over the past decades. The fundamental approach relies on the selective introduction of both chlorine and fluorine atoms into propane derivatives through carefully controlled halogenation processes [1] [2] [3].

The most widely employed mechanism involves the electrophilic chlorofluorination of alkenes, where the reaction proceeds through an electrophile-nucleophile pathway. This mechanism typically results in anti-addition selectivity, with yields ranging from 60-85% under optimized conditions [1] [2]. The reaction begins with the formation of a chloronium ion intermediate, followed by nucleophilic attack by fluoride ions, leading to the desired chlorofluorinated product.

A more recent development in chlorofluorination methodology involves the nucleophile-nucleophile approach, which adds chloride and fluoride ions over unactivated alkenes in a highly regio-, chemo-, and diastereoselective manner [2] [3] [4]. This innovative approach demonstrates remarkable flexibility, allowing for either syn- or anti-addition depending on the reaction conditions. The bifurcation of mechanisms is dependent on the concentration and the relative nucleophilic activity of chloride and fluoride ions [3]. Under specific conditions, this method achieves yields of 70-95%, representing a significant improvement over traditional electrophilic approaches.

The hypervalent iodine-mediated chlorofluorination pathway represents another significant advancement in the field. This mechanism utilizes electrochemically generated hypervalent iodine reagents to facilitate the selective introduction of halogen atoms [1]. The reaction proceeds through different active iodane species, with the selectivity determined by which halide adds first to the substrate. This approach has shown particular promise for pharmaceutically relevant compounds, achieving moderate to high yields while maintaining excellent stereoselectivity.

| Reaction Type | Mechanism | Selectivity | Yield Range |

|---|---|---|---|

| Electrophilic chlorofluorination | Electrophile-nucleophile addition | Anti-addition | 60-85% [1] [2] |

| Nucleophile-nucleophile approach | Dual nucleophilic addition | Syn/anti-switchable | 70-95% [2] [3] |

| Hypervalent iodine-mediated | Iodane-mediated activation | Substrate dependent | 50-80% [1] |

| Radical-mediated | Free radical chain reaction | Low selectivity | 30-70% [5] |

Catalytic Systems for Selective Halogenation

The development of efficient catalytic systems for selective halogenation has been crucial for the industrial production of 1,2-dichloro-2-fluoropropane. Lewis acid catalysts, particularly aluminum trichloride and iron trichloride, have been extensively employed for aromatic halogenation reactions [6]. These catalysts work by forming highly electrophilic complexes that are readily attacked by aromatic substrates, facilitating the selective introduction of halogen atoms.

The use of TEMPO (2,2,6,6-tetramethylpiperidine nitroxide) and its derivatives has emerged as a significant advancement in halogenation catalysis [7]. These oxoammonium salts demonstrate remarkable catalytic efficiency for electrophilic halogenation of olefins, alkynes, and aromatics. The high catalytic ability is attributed to a synergistic activation model where both the carbonyl group and the halogen atom are activated by the TEMPO catalyst [7]. This system is particularly effective for various halogenations, including haloarylation of olefins and dibromination of alkynes, which were rarely achieved in previous catalytic systems.

Hypervalent iodine compounds represent another class of highly effective catalysts for selective halogenation. These compounds facilitate the formation of active halogenating species through oxidative activation mechanisms [1] [2]. The electrochemical generation of hypervalent iodine reagents allows for precise control over the halogenation process, enabling both anti- and syn-chlorofluorination pathways depending on the reaction conditions.

The thianthrene/trifluoromethanesulfonic acid catalytic system has shown exceptional versatility in activating regular halogenating reagents such as N-halosuccinimides [8]. This system operates through the formation of highly reactive electrophilic halogen thianthrenium species, which are crucial for efficient halogenation processes. The mechanism involves the in situ formation of these active species from the reaction of N-halosuccinimides with thianthrene in the presence of trifluoromethanesulfonic acid.

| Catalyst Type | Activation Mode | Substrate Scope | Selectivity |

|---|---|---|---|

| Lewis acids (AlCl₃, FeCl₃) | Electrophilic activation | Aromatic compounds | Moderate [6] |

| TEMPO derivatives | Radical activation | Alkenes and alkynes | High [7] |

| Hypervalent iodine compounds | Oxidative activation | Unactivated alkenes | High [1] [2] |

| Thianthrene/TfOH | Electrophilic activation | Multiple substrates | Moderate [8] |

Continuous Flow vs Batch Reactor Optimization

The choice between continuous flow and batch reactor systems for the production of 1,2-dichloro-2-fluoropropane involves careful consideration of multiple factors including safety, efficiency, and economic viability. Continuous flow chemistry has emerged as a superior approach for halogenation reactions involving highly reactive, toxic, and corrosive materials [9] [10] [11].

Continuous flow systems offer significant advantages in terms of heat management and safety control. The halogenation reactions are typically very fast and exothermic, making temperature control crucial for maintaining selectivity and preventing side reactions [9] [10]. In continuous flow reactors, reagents can be accurately dosed even for gas-liquid reactions, and exothermic reactions are more easily controlled due to the enhanced heat transfer characteristics of microreactor systems [10] [12].

The safety benefits of continuous flow systems are particularly pronounced when dealing with hazardous halogenating reagents. The system allows for immediate quenching of hazardous chemicals in-line, avoiding undesired exposures and significantly enhancing process safety [9] [10]. This is especially important for the production of 1,2-dichloro-2-fluoropropane, where the handling of corrosive halogenating agents poses significant safety concerns.

Batch reactor systems, while offering greater flexibility and lower capital costs, present challenges in terms of temperature control and safety management [13] [14]. The optimization of batch reactors requires careful attention to reaction kinetics, heat transfer, and mixing efficiency. Advanced optimization algorithms, such as evolutionary algorithms, have been successfully applied to optimize batch reactor performance by adjusting parameters such as temperature profiles, residence times, and reactant concentrations [13] [14].

The reactor residence time is a critical parameter in both systems. In continuous flow systems, the residence time is determined by the volume of the reactor divided by the flow rate, allowing for precise control over reaction kinetics [12]. This level of control enables the optimization of reaction conditions to maximize yield while minimizing by-product formation.

| Reactor Type | Advantages | Disadvantages | Best For |

|---|---|---|---|

| Continuous flow | Better heat control, enhanced safety | High capital cost, complexity | Large scale production [9] [10] |

| Batch reactor | Flexibility, lower capital cost | Batch-to-batch variation, safety concerns | Small scale/R&D [13] [14] |

| Microreactor | Enhanced mixing, rapid heat transfer | Clogging issues, limited throughput | Fast reactions [12] |

| Plug flow | Steady state operation, predictable | Limited flexibility, fouling issues | Continuous production [12] |

Purification Techniques and Quality Control Metrics

The purification of 1,2-dichloro-2-fluoropropane requires sophisticated techniques to achieve the high purity levels demanded by industrial applications. Distillation remains the primary purification method, leveraging the distinct boiling points of the target compound (54-55°C) and various impurities [15] [16]. The process typically involves fractional distillation using packed columns to achieve the necessary separation efficiency.

Simple distillation is employed when the boiling point differences between components exceed 100°C, while fractional distillation is necessary for more complex mixtures where boiling points are closer together [17] [16]. For 1,2-dichloro-2-fluoropropane, the relatively low boiling point allows for efficient separation from higher-boiling impurities through careful temperature control and column design [15] [16].

Vacuum distillation represents an important variant for heat-sensitive compounds or when atmospheric pressure distillation would lead to decomposition [17] [16]. This technique reduces the boiling point by lowering the operating pressure, allowing for gentler separation conditions while maintaining separation efficiency [17].

Gas chromatography with halogen-specific detection has proven highly effective for both purification monitoring and quality control of halogenated compounds [18] [19] [20]. The halogen-specific detector provides exceptional selectivity for halogenated compounds, offering detection limits as low as 0.0001 to 0.30 μg/L for various halogenated hydrocarbons [21]. This analytical capability is crucial for ensuring product purity and detecting trace impurities that could affect product performance.

Nuclear magnetic resonance spectroscopy serves as a powerful tool for identity confirmation and purity assessment [22] [23] [24]. The technique provides detailed structural information and can quantify impurities in complex mixtures without requiring reference standards for each component [22]. For 1,2-dichloro-2-fluoropropane, NMR spectroscopy confirms the correct substitution pattern and can detect structural isomers that might be present as impurities.

Mass spectrometry provides complementary analytical capabilities, particularly for molecular weight determination and structural elucidation [25] [26] [27]. The technique is especially valuable for identifying unknown impurities and confirming the molecular integrity of the target compound [25] [26].

Quality control metrics for 1,2-dichloro-2-fluoropropane production typically include purity specifications exceeding 95% by gas chromatography, confirmed identity by NMR spectroscopy, moisture content below 0.1%, and halogen content within ±2% of theoretical values [15] [28] [29]. These specifications ensure consistent product quality and performance in downstream applications.

| Purification Method | Efficiency | Purity Achieved | Cost | Application |

|---|---|---|---|---|

| Distillation | High | 95-99% | Low | Primary purification [17] [16] |

| Recrystallization | Very high | 99-99.9% | Medium | High-purity requirements [30] |

| Chromatography | Excellent | 99.9%+ | High | Analytical/small scale [31] |

| Extraction | Good | 90-95% | Low | Preliminary purification [30] |

| Quality Control Parameter | Analytical Method | Specification | Testing Frequency |

|---|---|---|---|

| Purity | GC-MS | >95% | Every batch [28] [29] |

| Identity | NMR | Confirmed structure | Initial qualification [22] [23] |

| Moisture content | Karl Fischer | <0.1% | Monthly [28] |

| Halogen content | Ion chromatography | Within ±2% | Every batch [28] |